N-(3,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a triazole ring, a tetrahydropyrimidinyl group, and a sulfanylacetamide moiety, making it an interesting subject for research in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary target of F0648-0030 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0030 acts as an inhibitor of Stat3 . It blocks the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 phosphorylation and nuclear localization, which are essential steps in the activation of Stat3 .
Biochemical Pathways
The inhibition of Stat3 by F0648-0030 affects several biochemical pathways. One of the key pathways is the IL-6/Stat3 pathway . By inhibiting Stat3, F0648-0030 reduces the expression of IL-6, a target of Stat3, and RANKL, a cytokine essential for osteoclastogenesis .
Pharmacokinetics
The compound has been shown to have significant effects in vivo, suggesting it has sufficient bioavailability .
Result of Action
The inhibition of Stat3 by F0648-0030 leads to a significant reduction in arthritis development . This is likely due to the reduced expression of IL-6 and RANKL, which play key roles in inflammation and bone resorption, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazole ring, followed by the introduction of the tetrahydropyrimidinyl group and the sulfanylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials. The goal is to achieve high yields and purity while minimizing waste and production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.
Biology: It may have potential as a biochemical probe for studying enzyme activity or protein interactions.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3,5-dimethylphenyl)-2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide include other triazole derivatives, tetrahydropyrimidinyl compounds, and sulfanylacetamides. Examples include:
- 1,2,4-Triazole derivatives with different substituents
- Tetrahydropyrimidinyl compounds with various functional groups
- Sulfanylacetamides with different aromatic or aliphatic groups
Uniqueness
The uniqueness of this compound lies in its combination of structural features, which may confer specific chemical and biological properties
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3S/c1-14-8-15(2)10-16(9-14)24-21(31)13-33-23-28-27-19(29(23)18-6-4-3-5-7-18)11-17-12-20(30)26-22(32)25-17/h3-10,12H,11,13H2,1-2H3,(H,24,31)(H2,25,26,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSHZZPBUPLIOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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